2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the nitrogen atom and a 4-chlorophenyl group attached to the ethyl chain
Biochemical Analysis
Biochemical Properties
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and distributed within tissues by binding to plasma proteins . These interactions can affect the compound’s localization, accumulation, and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . This localization can influence the compound’s biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-chlorophenylethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Amines or other reduced products.
Scientific Research Applications
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the acetamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Similar structure but lacks the ethyl chain.
2-chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different position of the chloro group on the phenyl ring.
4-chloroacetanilide: Similar structure but lacks the ethyl chain and has a different substitution pattern.
Uniqueness
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to the presence of both the chloro group and the 4-chlorophenyl group attached to the ethyl chain This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-7-10(14)13-6-5-8-1-3-9(12)4-2-8/h1-4H,5-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQXTGCQLPYVQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368433 | |
Record name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-66-2 | |
Record name | 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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